molecular formula C7H5FN2 B1271947 2-Amino-5-fluorobenzonitrile CAS No. 61272-77-3

2-Amino-5-fluorobenzonitrile

Cat. No.: B1271947
CAS No.: 61272-77-3
M. Wt: 136.13 g/mol
InChI Key: VFQDFQDXMNVDPW-UHFFFAOYSA-N
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Description

2-Amino-5-fluorobenzonitrile is an organic compound with the molecular formula C7H5FN2 It is a fluorinated derivative of benzonitrile, characterized by the presence of an amino group at the second position and a fluorine atom at the fifth position on the benzene ring

Safety and Hazards

The compound is classified as a combustible solid . It can cause serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

Future Directions

2-Amino-5-fluorobenzonitrile has potential applications in organometallic catalysis, medicinal chemistry, and biochemistry research . Its use as a precursor for synthesizing heterocyclic compounds, particularly in the applications of APIs and ligands, suggests it has a promising future in these areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-5-fluorobenzonitrile can be synthesized from 2,5-difluorobenzaldehyde through a multi-step reaction process. The preparation method includes the following steps:

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-fluorobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Amino-5-fluorobenzonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino group can act as a nucleophile, while the fluorine atom can influence the electronic properties of the benzene ring, making it more reactive towards electrophilic substitution reactions. The nitrile group can also participate in condensation reactions, leading to the formation of complex heterocyclic structures .

Comparison with Similar Compounds

  • 2-Amino-5-chlorobenzonitrile
  • 2-Amino-5-nitrobenzonitrile
  • 2-Amino-5-fluoropyridine
  • 3-Chloro-5-fluorobenzonitrile
  • 2-Amino-4-methylbenzonitrile

Comparison: 2-Amino-5-fluorobenzonitrile is unique due to the presence of both an amino group and a fluorine atom on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and ligands, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-amino-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQDFQDXMNVDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372220
Record name 2-Amino-5-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61272-77-3
Record name 2-Amino-5-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-fluorobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The title compound was synthesized from commercially available 2-nitro-5-fluorobenzenecarbonitrile via reduction with SnCl2 in concentrated HCl as previously described in the following reference which is herein incorporated by reference in its entirety for all purposes as if fully set forth herein: Hunziker, F. et al. Eur. J. Med. Chem., Chim. Ther. 1981, 16(5), 391. GC/MS m/z: 136.1 (M+, 100%), Rt 8.87 minutes.
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Synthesis routes and methods III

Procedure details

Fifteen grams of cuprous cyanide and 14 g. of dry pyridine are heated to a homogeneous melt. After adding 25.0 g. of 4-fluoro-2-iodoaniline, the mixture is heated at about 160°-170° C. for two hours. To the cooled mixture, concentrated sodium cyanide solution is added. The solid material is filtered off and extracted with benzene. The benzene extracts are concentrated and fractionally distilled to give 2-cyano-4-fluoroaniline.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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